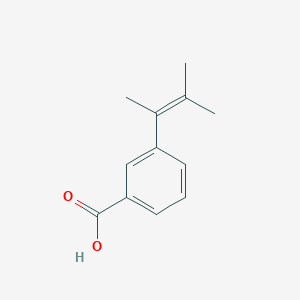![molecular formula C12H20N2 B253530 N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine, commonly known as DMMDA, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin and has been studied for its potential use in scientific research.
作用机制
DMMDA acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a weaker response from the receptor compared to a full agonist. DMMDA also acts as a reuptake inhibitor of serotonin, meaning it blocks the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that DMMDA can induce changes in perception, cognition, and mood. It has been found to have hallucinogenic effects, similar to those of other phenethylamines such as mescaline and 2C-B. DMMDA has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
实验室实验的优点和局限性
One advantage of DMMDA for lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, its hallucinogenic effects can also be a limitation, as it may be difficult to separate the effects of the drug on behavior from its effects on perception.
未来方向
There are several potential future directions for research on DMMDA. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the study of the neural basis of consciousness and perception. Further research is needed to fully understand the effects of DMMDA and its potential applications in scientific research.
合成方法
DMMDA can be synthesized through several methods, including the reduction of 4-(dimethylamino)-2,5-dimethylbenzaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 4-(dimethylamino)-2,5-dimethylphenyl nitropropene with sodium borohydride.
科学研究应用
DMMDA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception.
属性
产品名称 |
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
1-N,1-N,4-N,4-N,2,5-hexamethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(5)6)10(2)8-11(9)13(3)4/h7-8H,1-6H3 |
InChI 键 |
ALGFFTTZNPRGNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
规范 SMILES |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)







![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)


